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CAS No.: 1428728-83-9

Cat. No.: S1790298

Get Quote

The table below summarizes key process-related and degradation impurities of Axitinib identified from

scientific literature and commercial chemical standards.

Impurity Name /
Description

CAS
Number

Molecular
Formula

Molecular
Weight
(g/mol)

Structural /
Process
Relationship

2-Hydroxy-N-
methylbenzamide (Axitinib
Impurity 24) [1]

1862-88-0 C8H9NO2 151.2 Process intermediate

or degradation
product

2-(1H-Indazol-6-
ylsulfanyl)-N-
methylbenzamide [2]

944835-
85-2

C15H13N3OS 283.34 Des-vinyl pyridine
intermediate

2-((3-Iodo-1H-indazol-6-
yl)thio)-N-
methylbenzamide [2] [3]

885126-

34-1

C15H12IN3OS 409.24 Iodinated

intermediate in
synthesis

3,6-Diiodo-1H-indazole [2]
[3]

319472-
78-1

C7H4I2N2 369.93 Over-iodinated
starting material or

intermediate
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Impurity Name /
Description

CAS
Number

Molecular
Formula

Molecular
Weight
(g/mol)

Structural /
Process
Relationship

Axitinib Sulfoxide [2] [3] 1347304-
18-0

C22H18N4O2S 402.47 Sulfur oxidation
product

Axitinib Sulfone [2] [3] 1348536-
59-3

C22H18N4O3S 418.47 Further sulfur
oxidation product

N-Acetyl Axitinib [2] [3] 1639137-
80-6

C24H20N4O2S 428.51 Acetylation impurity

Dihydro-Axitinib [2] [3] 1443118-
73-7

C22H20N4OS 388.49 Reduced vinyl bond
impurity

(Z)-Axitinib (Geometric
Isomer) [2] [3]

885126-
40-9

C22H18N4OS 386.47 Geometric isomer
about the vinyl bond

Axitinib Dimer Impurity [2]
[3]

1428728-
83-9

C44H36N8O2S2 772.94 Dimeric side product

The synthesis of Axitinib, as outlined in patent WO2016108106A1, involves a condensation reaction

between 6-Iodo-1H-indazole and N-Methyl-2-sulfanylbenzamide (thiol) [4] [2]. The impurities generated

can be logically categorized based on their origin in the process, which is visualized in the following

workflow.
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Axitinib Synthesis

Key Step:
Condensation of

6-Iodo-1H-indazole and
N-Methyl-2-sulfanylbenzamide

Unreacted/Over-reacted
Intermediates

Isomerization
Impurities

Oxidation
Products

Degradation & Other
Reaction Products

Residual or side reactions e.g., (Z)-Isomer formation

Process & Storage

e.g., Sulfoxide/Sulfone
e.g., Hydrolysis, Dimerization

Click to download full resolution via product page

Axitinib Impurity Origins: This diagram classifies the primary sources of process-related impurities arising

from synthesis and stability challenges.

Analytical Method for Separation and Quantification

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for

monitoring these impurities. The following method, developed and validated by Shyamala et al., provides

effective separation [5].

Objective: To develop a validated, gradient HPLC method for the separation and estimation of
Axitinib and its process-related impurities in bulk drugs and tablet formulations [5].

Chromatographic Conditions:
Column: Discovery C8 (250 mm x 4.6 mm, 5 µm)

Mobile Phase: A) 0.1% Orthophosphoric acid in water; B) Methanol
Elution: Gradient mode

Flow Rate: 1.0 mL/min
Detection: PDA detector at 235 nm

Injection Volume: 20 µL
Column Temperature: 30°C [5]

Method Validation: The method was validated as per regulatory guidelines and demonstrated
satisfactory results for:
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Specificity: Baseline separation of all three specified process impurities and the drug

substance.
Linearity: The method was linear over a range of 0.25 - 1.5 µg/mL for Axitinib and its impurities.

Accuracy: Recovery studies showed results in the range of 99-101%.
Precision, Robustness, and Sensitivity: All parameters were found to be within acceptable

limits [5].

Practical Guidance for Impurity Control

Source and Use of Impurities: Pharmaceutical reference standard suppliers like SynZeal,

Pharmaffiliates, and Axios Research offer these impurities as characterized reference standards [1]
[2] [3]. These are essential for analytical method development, validation, quality control, and

regulatory submissions (e.g., ANDA, DMF).
Improved Synthetic Process: The patent WO2016108106A1 describes an improved process for

preparing Axitinib with high purity. Key features include using specific catalysts like metal iodides
(e.g., sodium iodide, potassium iodide) and controlling reaction parameters to minimize the formation

of dimeric and other related substances [4]. Controlling the purity of starting materials like 6-Iodo-1H-
indazole is also critical to prevent carrying over impurities like 3,6-Diiodo-1H-indazole [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b1790298#process-related-impurities-of-axitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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